Product packaging for (2-Aminopropyl)(butyl)methylamine(Cat. No.:CAS No. 29151-45-9)

(2-Aminopropyl)(butyl)methylamine

Cat. No.: B2789735
CAS No.: 29151-45-9
M. Wt: 144.262
InChI Key: KKYAVQDTPDXVOL-UHFFFAOYSA-N
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Description

Significance of Functionalized Tertiary Amines in Contemporary Chemical Sciences

Functionalized tertiary amines are organic compounds containing a nitrogen atom bonded to three carbon atoms, with at least one of the alkyl or aryl groups bearing a functional group. This structural motif imparts a rich and varied chemical character, making them invaluable in numerous areas of chemical research. Their utility stems from a combination of the tertiary amine's inherent nucleophilicity and basicity, and the reactivity of the appended functional groups. acs.org

In the realm of catalysis, chiral tertiary amines are extensively used as organocatalysts for a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched molecules which are crucial in the pharmaceutical industry. nih.govrsc.org The presence of additional functional groups can modulate the catalyst's activity and selectivity, leading to improved performance in reactions such as aldol (B89426) additions, Michael reactions, and cycloadditions. Furthermore, functionalized tertiary amines serve as versatile ligands in coordination chemistry. The nitrogen lone pair can coordinate to a wide range of metal centers, while the functional groups can provide secondary coordination sites, leading to the formation of stable and catalytically active metal complexes. These complexes find applications in processes like hydrogenation, oxidation, and carbon-carbon bond formation. acs.org

Beyond catalysis, these amines are integral to the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The tertiary amine group can direct reactions to specific sites on a molecule or can be a key pharmacophore in a biologically active compound. In materials science, functionalized tertiary amines are employed as building blocks for polymers, dendrimers, and ionic liquids, contributing to the development of materials with tailored properties for applications in drug delivery, gene therapy, and as surfactants.

Structural Characteristics and Reactivity Profile of (2-Aminopropyl)(butyl)methylamine

This compound, with the chemical formula C₈H₂₀N₂, possesses a unique molecular architecture that dictates its chemical behavior. It is a chiral diamine featuring a primary amine group on the propyl chain and a tertiary amine group. The presence of a methyl and a butyl group on the tertiary nitrogen atom introduces asymmetry and steric bulk, which can influence its reactivity and coordination properties.

The key structural features include:

A Primary Amine Group (-NH₂): This group is a primary site for nucleophilic attack and can participate in reactions such as acylation, alkylation, and imine formation.

A Tertiary Amine Group (-N(CH₃)(C₄H₉)): This group is also nucleophilic, though generally less so than the primary amine due to steric hindrance. It can act as a base and a coordination site for metal ions.

A Chiral Center: The carbon atom attached to the primary amine group is a stereocenter, meaning the molecule can exist as two enantiomers, (R) and (S). This chirality is of particular interest for applications in asymmetric synthesis. sigmaaldrich.com

Flexible Alkyl Chains: The butyl and propyl chains provide flexibility to the molecule, allowing it to adopt various conformations to accommodate different substrates or metal centers.

The reactivity of this compound is a composite of the reactivities of its constituent functional groups. The primary amine is expected to be more reactive towards electrophiles than the sterically hindered tertiary amine. Reactions can be selectively targeted to the primary amine under controlled conditions. The tertiary amine can act as an internal base, potentially influencing the reactivity of the primary amine or participating in catalytic cycles.

Below is a table summarizing some of the known physicochemical properties of this compound and a related compound.

PropertyThis compoundN-butyl-N-methyl-2-methyl-1-propanamine
CAS Number 29151-45-9Not Available
Molecular Formula C₈H₂₀N₂C₉H₂₁N
Molecular Weight 144.26 g/mol biosynth.com143.27 g/mol nih.gov
IUPAC Name N1-butyl-N1-methylpropane-1,2-diamineN-butyl-N-methyl-2-methyl-1-propanamine
Computed XLogP3 Not Available2.8 nih.gov
Hydrogen Bond Donor Count 20
Hydrogen Bond Acceptor Count 21

Historical Context and Evolution of Research on Related Amine Systems

The study of amines, particularly polyamines, has a rich history dating back to the 17th century. In 1678, Antonie van Leeuwenhoek first observed crystalline substances in human semen, which were later identified as the polyamine spermine (B22157). nih.gov However, the elucidation of the structures of spermine and other polyamines like spermidine (B129725) and putrescine did not occur until the early 20th century. nih.gov

Early research focused on the isolation of these naturally occurring polyamines from various biological sources and understanding their fundamental roles in biological processes. It was discovered that polyamines are essential for cell growth and proliferation. wikipedia.org This led to investigations into their metabolism, with the identification of key enzymes like ornithine decarboxylase (ODC) being a significant milestone. nih.gov The discovery that polyamine levels are often elevated in cancer cells spurred interest in developing polyamine analogues as potential therapeutic agents. wikipedia.orgnih.gov

The development of synthetic methodologies for amines, including N-alkylation techniques, has been a parallel and crucial area of research. researchgate.net The ability to selectively introduce alkyl groups onto nitrogen atoms allowed for the creation of a vast library of functionalized amines with diverse properties. This has been particularly important in the field of coordination chemistry and catalysis, where the steric and electronic properties of the amine ligands can be finely tuned by modifying the substituents on the nitrogen atoms. The synthesis of chiral diamines, such as derivatives of 1,2-diaminocyclohexane, has been a major focus, driven by their successful application as ligands in asymmetric catalysis. The evolution of research on related amine systems has thus progressed from the study of naturally occurring polyamines to the rational design and synthesis of functionalized amines with specific applications in mind.

Current and Potential Research Trajectories for this compound and its Derivatives

The unique structural features of this compound position it as a promising candidate for several areas of advanced chemical research. Current and future research trajectories are likely to focus on harnessing its chirality, the differential reactivity of its two amine groups, and its potential as a ligand in coordination chemistry.

Asymmetric Catalysis: A primary area of interest is the application of enantiomerically pure (R)- or (S)-(2-Aminopropyl)(butyl)methylamine and its derivatives as organocatalysts or as chiral ligands for metal-catalyzed asymmetric reactions. nih.govrsc.org The combination of a primary and a tertiary amine in a chiral framework could lead to novel catalytic activities and selectivities in reactions such as asymmetric aldol reactions, Mannich reactions, and Michael additions. The development of synthetic routes to access these enantiopure forms is a critical first step in this direction.

Coordination Chemistry and Homogeneous Catalysis: The diamine nature of this compound makes it an excellent candidate for a bidentate ligand, capable of forming stable chelate complexes with a variety of metal ions. Research is anticipated in the synthesis and characterization of its metal complexes and the evaluation of their catalytic activity in reactions such as hydrogenation, transfer hydrogenation, and polymerization. The steric bulk provided by the butyl and methyl groups could influence the coordination geometry and the catalytic properties of the resulting metal complexes.

Synthesis of Complex Molecules: The differential reactivity of the primary and tertiary amine groups can be exploited in the synthesis of more complex molecules. The primary amine can be selectively functionalized, leaving the tertiary amine available for subsequent transformations or to act as an internal directing group. This could be valuable in the construction of novel heterocyclic scaffolds or as a key building block in the synthesis of biologically active compounds.

Materials Science: Derivatives of this compound could find applications in materials science. For example, it could be incorporated into polymer backbones to introduce functionality and control polymer architecture. Its ability to coordinate with metal ions could also be utilized in the development of metal-organic frameworks (MOFs) or other coordination polymers with interesting structural and functional properties.

The table below outlines some potential research directions and the key features of this compound that make them promising.

Research AreaKey Features of this compoundPotential Applications
Asymmetric Catalysis Chirality, presence of both primary and tertiary aminesSynthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Coordination Chemistry Bidentate ligand, steric hindrance from alkyl groupsDevelopment of novel homogeneous catalysts for a range of organic transformations.
Synthetic Chemistry Differential reactivity of amine groupsBuilding block for complex heterocyclic structures and biologically active molecules.
Materials Science Divalent nature, potential for polymerizationCreation of functional polymers, MOFs, and other advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2 B2789735 (2-Aminopropyl)(butyl)methylamine CAS No. 29151-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-butyl-1-N-methylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-5-6-10(3)7-8(2)9/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYAVQDTPDXVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminopropyl Butyl Methylamine and Derived Structures

Reductive Amination Strategies for (2-Aminopropyl)(butyl)methylamine Scaffolds

Reductive amination is a cornerstone of amine synthesis, converting carbonyl groups into amines via an intermediate imine. wikipedia.orgnih.gov This one-pot reaction is valued for its efficiency and is widely applicable to the synthesis of primary, secondary, and tertiary amines. nih.govrsc.org

Catalytic hydrogenation represents a powerful method for the reduction of imines or nitriles to form the desired amine products. nih.gov This approach is particularly attractive for large-scale synthesis due to the use of hydrogen gas as an inexpensive and clean reducing agent. nih.gov Transition metals such as palladium, platinum, and nickel are commonly employed as catalysts. wikipedia.org Palladium on carbon (Pd/C) is a versatile catalyst for this transformation, efficiently facilitating the reduction of imine intermediates under mild conditions. wikipedia.org

For aminopropyl amines, a common strategy involves the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. acs.orgnih.govresearchgate.net For example, a precursor like N-butyl-N-(2-cyanoethyl)methylamine could be subjected to catalytic hydrogenation. In this process, the nitrile group is reduced to a primary amine, yielding the target structure. Raney nickel is a frequently used catalyst for the hydrogenation of nitriles, often requiring the presence of ammonia (B1221849) to prevent the formation of secondary amine side products. acs.orgnih.gov An improved, low-pressure procedure using Raney nickel in a methanolic ammonia solvent system can afford N-alkylbis(3-aminopropyl)amines in nearly quantitative yields. nih.gov

Table 1: Catalysts for Reductive Amination via Hydrogenation

CatalystTypical SubstrateConditionsKey Advantages
Palladium (H₂/Pd) IminesMild temperature and pressureHigh selectivity, broad functional group tolerance. wikipedia.org
Raney Nickel NitrilesHydrogen (e.g., 50 psi), often with methanolic ammoniaEffective for nitrile reduction, high purity products. nih.govresearchgate.net
Ruthenium Nitroarenes/AldehydesIsopropanol, staged temperature (40°C then 80°C), H₂ pressureOne-pot synthesis from nitro compounds. encyclopedia.pub
Iridium Ketones/AminesChiral ligands for asymmetric synthesisHigh enantioselectivity for chiral amines. rsc.org

Hydride-Mediated Reductions (e.g., in nitrile or imine intermediates)

The reduction of imine or nitrile intermediates can also be accomplished using chemical hydride reducing agents. libretexts.org This method offers an alternative to catalytic hydrogenation and is particularly useful in laboratory-scale synthesis. A general pathway involves the initial formation of an imine from a ketone or aldehyde and an amine, which is then reduced without isolation. masterorganicchemistry.commasterorganicchemistry.com

To synthesize this compound, one could react N-butyl-N-methylamine with a suitable amino-aldehyde or amino-ketone precursor. The resulting imine or enamine intermediate is then reduced. libretexts.org A variety of hydride reagents can be used, with their reactivity and selectivity being key considerations. libretexts.orgmasterorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH₄) : A mild reducing agent capable of reducing both imines and the precursor carbonyl groups. wikipedia.orgmasterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN) : A more selective agent that is particularly effective for reducing imines in the presence of aldehydes or ketones, often used under weakly acidic conditions to favor iminium ion formation. wikipedia.orgmasterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Another mild and selective reagent, often favored for its effectiveness and operational simplicity. wikipedia.org

Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent used for the reduction of amides and nitriles to amines. libretexts.org

The reduction of a nitrile intermediate, such as N-butyl-N-(2-cyanoethyl)methylamine, with a potent hydride source like LiAlH₄ provides a direct route to the corresponding primary amine. libretexts.org

Table 2: Comparison of Hydride Reagents for Reductive Amination

ReagentKey CharacteristicsTypical Use Case
Sodium Borohydride (NaBH₄) Reduces both imines and carbonyls.General-purpose reductive amination. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines over carbonyls; stable in acid.One-pot reactions where selectivity is crucial. wikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, and broadly applicable.Common choice for a wide range of reductive aminations. wikipedia.org
Lithium Aluminum Hydride (LiAlH₄) Very strong reducing agent.Reduction of nitriles or amides to amines. libretexts.org

Alkylation Approaches to N-Substituted Amines, Including this compound

Direct alkylation is a fundamental C-N bond-forming strategy. However, the synthesis of specific secondary or tertiary amines can be complicated by issues of selectivity. acs.org

The N-alkylation of amines with alkylating agents like alkyl halides is a traditional method for preparing secondary and tertiary amines. acs.org A significant drawback of this approach is the potential for polyalkylation, where the newly formed secondary amine is more nucleophilic than the primary amine precursor, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. acs.orgacs.org

For the synthesis of this compound, a potential route is the alkylation of N-methyl-1,2-propanediamine with a butyl halide. To control the reaction and favor monoalkylation, specific conditions and reagents are necessary. Using a large excess of the starting amine can help minimize over-alkylation. acs.org Alternatively, specialized methods have been developed to achieve selective mono-N-alkylation. For instance, using 9-BBN to form a stable chelate with 1,3-amino alcohols allows for selective alkylation of the amine. organic-chemistry.org While not directly applicable to a diamine, this demonstrates the type of strategic protection that can be employed. Iron-catalyzed reductive coupling of nitroarenes with alkyl halides has also emerged as a step-economical method to access aryl amines, showcasing modern approaches to C-N bond formation via alkylation. nih.gov

The Mitsunobu reaction offers a powerful and versatile method for forming C-N bonds by converting a primary or secondary alcohol into an amine with inversion of stereochemistry. wikipedia.orgnih.gov The reaction is renowned for its mild conditions and broad substrate scope, making it valuable in the synthesis of complex molecules and natural products. acs.orgmdpi.com The classic reaction involves an alcohol, a nucleophile (often with a pKa < 13), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

To apply this to the synthesis of an aminopropyl amine scaffold, one could start with a suitable alcohol, for example, 1-(butyl(methyl)amino)propan-2-ol, and react it with a nitrogen nucleophile. Suitable nitrogen sources for the Mitsunobu reaction include phthalimide (B116566) (leading to a Gabriel synthesis-type workup), hydrogen azide (B81097) (followed by reduction), or activated sulfonamides. organic-chemistry.orgtudublin.ie The use of N-Boc p-toluenesulfonamide (B41071) has been shown to be effective in the synthesis of orthogonally protected α,β-diaminopropionic acids from serine derivatives. tudublin.ie Recently, developments have expanded the scope to include less acidic amine nucleophiles through the use of specialized phosphine (B1218219) reagents. acs.org This transformation provides an alternative entry to secondary amines under mild conditions with broad functional group tolerance. acs.org

Table 3: Key Reagents in Mitsunobu Reactions for Amine Synthesis

Reagent TypeExample(s)Role in Reaction
Phosphine Triphenylphosphine (PPh₃)Activates the alcohol by forming a phosphonium (B103445) intermediate. wikipedia.org
Azodicarboxylate DEAD, DIADActs as the oxidant and facilitates the reaction. wikipedia.org
Nitrogen Nucleophile Phthalimide, Hydrazoic Acid (HN₃), Sulfonamides (e.g., Ts-NH-Boc)Displaces the activated alcohol to form the C-N bond. organic-chemistry.orgtudublin.ie
Solvent Tetrahydrofuran (THF), Diethyl etherProvides the reaction medium. wikipedia.org

Advanced Catalytic Methods for Aminopropyl Amine Synthesis

Modern organic synthesis has seen the development of highly efficient catalytic systems for C-N bond formation, offering advantages in atom economy, selectivity, and functional group tolerance. acs.orgresearchgate.net These methods provide powerful alternatives to traditional stoichiometric reactions.

Transition-metal catalysis has become a powerful tool for amine synthesis. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are exceptionally general for forming C-N bonds to create aromatic amines and could be adapted for complex alkyl amine synthesis. acs.org

More directly relevant to aliphatic amines are hydroamination reactions, which involve the addition of an N-H bond across a carbon-carbon double or triple bond. acs.org Nickel hydride (NiH) catalysis has emerged as a pivotal strategy for the hydroamination of alkenes and alkynes, avoiding the need for stoichiometric organometallic reagents. rsc.org These reactions can transform a diverse range of substrates into valuable C-N bond-containing compounds, often with excellent regiocontrol under mild conditions. rsc.org For instance, a strategy could involve the hydroamination of an appropriately substituted alkene with N-butyl-N-methylamine, catalyzed by a nickel complex.

Another advanced strategy is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. whiterose.ac.uk In this process, a transition metal catalyst (e.g., based on Ru, Ir, or Fe) temporarily removes hydrogen from an alcohol to form an aldehyde in situ. acs.orgwhiterose.ac.uk This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst returning the "borrowed" hydrogen. This atom-economical process allows for the direct N-alkylation of amines with alcohols, which are often more readily available and less toxic than alkyl halides. acs.orgrug.nl This method is effective for a broad range of amines and alcohols, tolerating various functional groups. whiterose.ac.uk

Table 4: Overview of Advanced Catalytic Methods for C-N Bond Formation

MethodCatalyst SystemDescriptionAdvantages
Buchwald-Hartwig Amination Palladium/Phosphine LigandCross-coupling of amines with aryl/alkyl halides/triflates. acs.orgHigh generality, wide functional group tolerance. acs.org
NiH-Catalyzed Hydroamination Nickel Hydride (NiH) ComplexDirect addition of an amine to an alkene or alkyne. rsc.orgHigh atom economy, avoids stoichiometric reagents. acs.orgrsc.org
Hydrogen Borrowing Ruthenium, Iridium, or Iron ComplexesN-alkylation of amines using alcohols as alkylating agents. whiterose.ac.ukAtom-economical, uses readily available alcohols, green process. acs.orgwhiterose.ac.uk
Iron-Catalyzed Reductive Coupling Simple Iron CatalystReductive coupling of nitroarenes with alkyl halides. nih.govStep-economical, broad scope, high functional group tolerance. nih.gov

Transition Metal-Catalyzed Hydroamination Reactions

Transition metal-catalyzed hydroamination has emerged as a powerful tool for the synthesis of amines. This method involves the addition of an N-H bond across an alkene, and significant progress has been made in developing enantioselective versions of this reaction. nih.govacs.org For instance, nickel-catalyzed hydroamination of unactivated alkenes using native amides or esters as directing groups has been shown to be highly regio- and enantioselective. This approach is applicable to both terminal and internal alkenes and accommodates a wide range of amine coupling partners. The mild reaction conditions make it suitable for the late-stage functionalization of complex molecules, providing access to enantioenriched β- or γ-amino acid derivatives and 1,2- or 1,3-diamines. acs.org

Rhodium catalysts have also been employed in the hydroamination of allylic amines with various amine nucleophiles, leading to the formation of unsymmetrical vicinal diamines. organic-chemistry.org This method has proven effective for a diverse scope of amines, including primary, secondary, acyclic, and cyclic aliphatic amines, facilitating the rapid synthesis of bioactive molecules. organic-chemistry.org Furthermore, iridium-catalyzed asymmetric hydroamination of enamides has been developed for the synthesis of 1,2-diamines. acs.org

A notable strategy for synthesizing chiral vicinal diamines involves an iridium-catalyzed asymmetric umpolung allylation of α-amino aldimines. acs.org This process, followed by a 2-aza-Cope rearrangement, allows for the efficient construction of chiral vicinal diamines with broad functional group tolerance under mild conditions. acs.org

Other Catalytic C-N Bond Forming Processes

Beyond hydroamination, several other catalytic methods for C-N bond formation are instrumental in the synthesis of diamines. Palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides offers a versatile and stereocontrolled route to 1,2-diamine derivatives. nih.gov The sulfamide (B24259) substrates are readily prepared from corresponding allylic and primary amines, and the resulting cyclic sulfamides can be converted to 1,2-diamines. A key advantage of this method is the high diastereoselectivity achieved when starting from chiral allylic amines. nih.gov

The formation of C-N bonds is a cornerstone of organic synthesis, with applications in creating everything from pharmaceuticals to polymers. georgiasouthern.edu Transition metal complexes, particularly those of copper, have been investigated for their catalytic activity in C-N bond formation. researchgate.net Additionally, rhodium-catalyzed C-H insertion of hydroxylamine-based sulfamate (B1201201) esters provides a high-yielding method for synthesizing differentially substituted 1,2-diamine derivatives. nih.gov Iodine has also been used to catalyze the stereospecific 1,2-diamination of unactivated alkenes. organic-chemistry.org

Enantioselective Synthesis of Chiral this compound Isomers (e.g., (2S)-Isomer)

The synthesis of specific enantiomers of chiral amines is of paramount importance, as biological activity is often stereospecific. nih.govacs.org Asymmetric catalysis and chiral pool synthesis are two primary strategies for achieving enantiomerically pure or enriched chiral amines.

Asymmetric Catalysis in Amine Formation

Asymmetric catalysis is a powerful approach for the enantioselective synthesis of chiral amines. nih.gov This often involves the use of chiral ligands in conjunction with a metal catalyst to control the stereochemical outcome of the reaction. For example, iridium-catalyzed asymmetric umpolung allylation of imines is a modern technique for producing chiral vicinal diamines. acs.org The development of biomimetic catalysts, such as chiral diamine catalysts, has also shown promise for asymmetric additions in aqueous environments, yielding products with excellent enantiomeric ratios. researchgate.netchemrxiv.org

The catalytic asymmetric synthesis of 1,2-diamines can be achieved through various C-N bond-forming reactions, including the ring-opening of aziridines and the hydroamination of allylic amines and enamines. rsc.org Asymmetric hydrogenation of C=N bonds is another key method for introducing chirality. nih.gov

Table 1: Examples of Asymmetric Catalytic Methods for Chiral Diamine Synthesis

Catalytic MethodCatalyst/Ligand SystemSubstrate TypeProduct TypeRef.
Asymmetric Umpolung AllylationIridium complexα-Amino aldiminesChiral vicinal diamines acs.org
Asymmetric HydroaminationNickel complexUnactivated alkenesEnantioenriched β- or γ-amino acid derivatives, 1,2- or 1,3-diamines acs.org
Asymmetric HydroaminationRhodium complexAllylic aminesUnsymmetrical vicinal diamines organic-chemistry.org
Asymmetric HydrogenationVarious transition metals with chiral ligandsImines, enamides, enaminesChiral amines nih.gov
Biomimetic Asymmetric AdditionChiral diamine catalystVariousChiral products researchgate.netchemrxiv.org

Chiral Pool Synthesis and Resolution Techniques

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. pwr.edu.plehu.es Amino acids are a common source of chirality for the synthesis of other chiral molecules, including diamines. researchgate.net For instance, natural chiral amino acids can be converted into O-mesyl derivatives, which can then be transformed into azido (B1232118) derivatives and subsequently hydrogenated to yield the desired diamine precursors. researchgate.net

Another approach involves the synthesis of a racemic mixture of the target compound, followed by resolution of the enantiomers. ehu.es This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Chiral high-performance liquid chromatography (HPLC) is another powerful technique for separating enantiomers. science.gov

Synthetic Routes to Structurally Related Amines and Complex Derivatives of the this compound Core

The this compound core can be incorporated into more complex structures and its synthesis can be adapted to produce a variety of structurally related amines. The modularity of many synthetic methods allows for the variation of substituents on the amine nitrogens and the carbon backbone.

For example, the alkylation of amines is a fundamental reaction for creating more complex derivatives. mdpi.com The synthesis of propanolamine (B44665) derivatives, which can be precursors to compounds like this compound, can be achieved through various routes, allowing for the selective preparation of racemates or specific isomers. googleapis.com

The multicomponent Ugi reaction is a powerful tool for synthesizing complex structures, including polyamines, in a few steps. mdpi.com By "splitting" a primary amine into two secondary amines, the Ugi reaction can be adapted to expand the molecular skeleton and create diverse polyamine derivatives. mdpi.com Furthermore, solid-phase synthesis techniques can simplify the isolation and purification of target polyamines and their derivatives. mdpi.com

The synthesis of N,N'-bis-salicylidene-1,2-propanediamine, a Schiff base derivative of a related diamine, highlights how simple diamines can be used as building blocks for more complex ligands and functional molecules. google.com

Reactivity and Mechanistic Investigations of 2 Aminopropyl Butyl Methylamine

Nucleophilic Reactivity of (2-Aminopropyl)(butyl)methylamine in Organic Transformations

The presence of a primary amine group renders this compound a potent nucleophile, capable of engaging in a variety of addition and substitution reactions. The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic centers. nih.gov

Reactions with Carbonyl Compounds (e.g., imine formation)

This compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comscienceinfo.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.comyoutube.com The general mechanism proceeds through a carbinolamine intermediate. scienceinfo.comarkat-usa.org

The reaction is reversible, and the position of the equilibrium can be influenced by factors such as pH and the removal of water. masterorganicchemistry.comlibretexts.org The formation of the imine is generally favored under slightly acidic conditions (around pH 5), which protonates the carbonyl group, making it more electrophilic, while not excessively protonating the amine nucleophile. libretexts.org

Mechanism of Imine Formation:

Nucleophilic Attack: The primary amine of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming an iminium ion.

Deprotonation: A base (such as another amine molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen to yield the neutral imine. libretexts.orglibretexts.org

The reaction between this compound and a generic aldehyde (R-CHO) can be represented as follows:

(CH₃)₂NC₃H₆NH₂ + R-CHO ⇌ (CH₃)₂NC₃H₆N=CHR + H₂O

Reactant 1Reactant 2ProductCatalyst
This compoundAldehyde (e.g., Benzaldehyde)N-(phenylmethylidene)-N'-butyl-N'-methylpropane-1,2-diamineAcid (e.g., H⁺)
This compoundKetone (e.g., Acetone)N-(propan-2-ylidene)-N'-butyl-N'-methylpropane-1,2-diamineAcid (e.g., H⁺)

Table 1: Illustrative Examples of Imine Formation with this compound. (This data is illustrative and based on general principles of imine formation).

Ring-Opening Reactions of Cyclic Anhydrides

The primary amine of this compound can act as a nucleophile in the ring-opening of cyclic anhydrides, such as succinic anhydride (B1165640). nih.govresearchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of an amic acid.

The reaction is typically carried out under mild conditions. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a carboxylate and an amide functionality. fsu.edu

Mechanism of Ring-Opening of Succinic Anhydride:

Nucleophilic Attack: The primary amine of this compound attacks one of the electrophilic carbonyl carbons of succinic anhydride.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Ring Opening: The ring opens by the cleavage of the C-O bond, and a proton transfer occurs to yield the final amic acid product.

The reaction with succinic anhydride can be depicted as:

(CH₃)₂NC₃H₆NH₂ + (CH₂CO)₂O → (CH₃)₂NC₃H₆NHCOCH₂CH₂COOH

Reactant 1Reactant 2ProductReaction Conditions
This compoundSuccinic Anhydride4-((2-(butyl(methyl)amino)propyl)amino)-4-oxobutanoic acidRoom temperature, aprotic solvent
This compoundPhthalic Anhydride2-((2-(butyl(methyl)amino)propyl)carbamoyl)benzoic acidMild heating, aprotic solvent

Table 2: Illustrative Ring-Opening Reactions of Cyclic Anhydrides with this compound. (This data is illustrative and based on general principles of anhydride ring-opening).

Participation in Nucleophilic Substitution Pathways

As a primary amine, this compound can participate in nucleophilic substitution reactions, for instance, with alkyl halides. However, these reactions are often complex and can lead to a mixture of products due to the potential for multiple alkylations. The initial reaction of the primary amine with an alkyl halide would form a secondary amine, which can then react further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org

The reaction proceeds via an Sₙ2 mechanism, where the amine acts as the nucleophile and displaces the halide leaving group. libretexts.org To favor mono-alkylation, a large excess of the diamine would be required.

Redox Chemistry of Functionalized Alkylamines, with Relevance to this compound

The redox chemistry of diamines is of interest in various contexts, including their potential for degradation and regeneration in industrial applications.

Oxidation Pathways and Product Characterization

Vicinal diamines can undergo oxidation, which may lead to cleavage of the C-C bond between the two amino groups. researchgate.netucalgary.ca The specific products formed depend on the oxidizing agent and the reaction conditions. Strong oxidizing agents can lead to the formation of aldehydes or ketones. nih.govlibretexts.org For this compound, oxidation could potentially lead to the formation of a complex mixture of products resulting from the oxidation of either the primary or tertiary amine, or cleavage of the carbon backbone. The presence of a tertiary amine adjacent to the primary amine could influence the regioselectivity of the oxidation.

Oxidizing AgentPotential Products
Mild Oxidants (e.g., H₂O₂)N-oxides, hydroxylamines
Strong Oxidants (e.g., KMnO₄)Cleavage products (aldehydes, ketones, carboxylic acids)

Table 3: Potential Oxidation Products of this compound. (This data is hypothetical and based on general principles of amine oxidation).

Reduction Processes and Amine Regeneration

In many applications, amines are used as bases and become protonated, forming ammonium salts. nih.gov The regeneration of the free amine from its salt is a crucial step for its reuse. This is typically achieved by treatment with a strong base to deprotonate the ammonium ion. wikipedia.org

For this compound that has been protonated, for example by reacting with an acid (HX), the regeneration process would be:

[(CH₃)₂NC₃H₆NH₃]⁺X⁻ + NaOH → (CH₃)₂NC₃H₆NH₂ + NaX + H₂O

Furthermore, if the amine has undergone oxidation to form an imine, the imine can be reduced back to a secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). scienceinfo.com This process is a common method for the synthesis of secondary amines.

Formation of Functionalized Derivatives from this compound

The reactivity of the secondary amine centers in this compound allows for the synthesis of a variety of functionalized derivatives. Key reactions include the formation of amides and carbamates, as well as succinamic acid derivatives, by targeting the nucleophilic nitrogen atoms.

Synthesis of Amide and Carbamate (B1207046) Analogues

The synthesis of amide and carbamate analogues of this compound can be achieved through several established synthetic methodologies.

Amide Synthesis:

Amide bond formation is a cornerstone of organic synthesis. For a secondary diamine like this compound, acylation can occur at either of the secondary amine positions. Common methods include:

Reaction with Acyl Chlorides or Anhydrides: This is a traditional and effective method where the amine reacts with a suitable acyl chloride or anhydride. The reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Coupling with Carboxylic Acids: Modern amidation protocols often involve the use of coupling agents to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester intermediate that readily reacts with the amine.

Boron-based Reagents: Tris(2,2,2-trifluoroethoxy)borane, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of a wide range of carboxylic acids and amines. acs.org This method is operationally simple and often allows for product purification through simple filtration. acs.org

Oxidative Amidation: A novel approach involves the oxidation of trifluoroborate iminiums (TIMs), which are formed from the condensation of potassium acyltrifluoroborates (KATs) and amines. rsc.orgresearchgate.net These TIMs can be cleanly oxidized to amides using hydrogen peroxide. rsc.orgresearchgate.net This method is notable for its chemoselectivity and ability to be performed under aqueous conditions. rsc.orgresearchgate.net

Carbamate Synthesis:

Carbamates are important functional groups in pharmaceuticals and agrochemicals. nih.gov Their synthesis from this compound can be accomplished via several routes:

Reaction with Chloroformates: The reaction of the amine with an appropriate chloroformate, such as phenyl chloroformate, in the presence of a base is a common method for carbamate formation.

From Carbon Dioxide and Alkyl Halides: A three-component coupling involving an amine, carbon dioxide, and an alkyl halide can efficiently produce carbamates. organic-chemistry.org This method is considered environmentally friendly and proceeds under mild conditions. organic-chemistry.org

Transcarbamoylation: Carbamates can be synthesized by the reaction of an alcohol with a carbamoyl (B1232498) donor, like phenyl carbamate, often catalyzed by a tin compound. organic-chemistry.org Alternatively, methyl carbamate can serve as an economical carbamoyl donor. organic-chemistry.org

Curtius Rearrangement: The Curtius rearrangement of an acyl azide (B81097), formed from a carboxylic acid, in the presence of an alcohol can generate a carbamate. nih.gov

Table 1: Selected General Methods for Amide and Carbamate Synthesis Applicable to Secondary Amines

DerivativeReagents and ConditionsKey Features
Amides Carboxylic acid, B(OCH₂CF₃)₃, MeCNOperationally simple, broad substrate scope. acs.org
Potassium acyltrifluoroborate (KAT), amine, H₂O₂Aqueous conditions, chemoselective. rsc.orgresearchgate.net
Alcohol, amine, Ruthenium catalystEnvironmentally friendly, liberation of H₂. acs.orgorganic-chemistry.org
Carbamates Amine, CO₂, alkyl halide, Cs₂CO₃, TBAIMild conditions, avoids overalkylation. organic-chemistry.org
Carboxylic acid, (Boc)₂O, NaN₃, Zn(II) triflateHigh yields at low temperatures. nih.gov
Alcohol, urea, Indium triflate catalystEco-friendly carbonyl source. organic-chemistry.org

Formation of Succinamic Acid Derivatives

The reaction of this compound with succinic anhydride is expected to proceed via a ring-opening acylation to yield a succinamic acid derivative. This reaction is characteristic of the interaction between amines and cyclic anhydrides. nih.govmdpi.com

At or near room temperature, the nucleophilic attack of one of the secondary amine nitrogens of this compound on one of the carbonyl carbons of succinic anhydride leads to the opening of the anhydride ring. mdpi.com This process results in the formation of a new amide bond and a terminal carboxylic acid group, yielding a succinamic acid. The reaction is generally fast and can often be carried out by simply mixing the reactants in a suitable solvent, such as ethyl acetate (B1210297) or chloroform, at room temperature. researchgate.netchromforum.org

Given the two secondary amine sites in this compound, the reaction with succinic anhydride could potentially lead to mono- or di-acylated products, depending on the stoichiometry of the reactants and the reaction conditions. Selective mono-acylation is typically favored when using a 1:1 molar ratio of the amine to the anhydride. researchgate.net

Table 2: Expected Reaction of this compound with Succinic Anhydride

ReactantsProductReaction TypeConditions
This compound, Succinic AnhydrideN-butyl-N-(2-(3-carboxypropanamido)propyl)methylamineRing-opening acylationRoom temperature, various organic solvents. mdpi.comresearchgate.net

Elucidation of Reaction Mechanisms Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This can be achieved through a combination of computational modeling and experimental techniques.

Computational and Theoretical Approaches to Reaction Pathways

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. researchgate.net For a molecule like this compound, these approaches can offer insights into reaction barriers, transition state geometries, and the relative stability of intermediates and products.

Density Functional Theory (DFT): DFT is a widely used computational method for studying the electronic structure of molecules and modeling reaction pathways. acs.org By applying DFT calculations, it is possible to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This can help in understanding, for example, the regioselectivity of acylation at the two different nitrogen atoms of this compound.

Ab initio Methods: These methods, based on first principles of quantum mechanics, can provide highly accurate calculations of molecular properties and reaction energies. While computationally more demanding than DFT, they can be used to benchmark results and provide a deeper understanding of the electronic effects governing reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into conformational changes and solvent effects that can influence reaction pathways.

For instance, computational studies on the reaction of other amines, such as ethylamine (B1201723) with methyl radicals, have successfully used DFT to identify transition states and determine reaction barriers for different pathways like hydrogen abstraction. acs.org Similar approaches could be applied to this compound to predict its reactivity with various electrophiles and radicals.

Experimental Techniques for Mechanistic Elucidation

A range of experimental techniques can be employed to probe the mechanisms of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for identifying reaction intermediates and products, and for monitoring the progress of a reaction over time. nih.govpressbooks.pub 1H and 13C NMR can provide detailed structural information. openstax.org For amines, the signals of protons on carbons adjacent to the nitrogen are characteristically shifted downfield. openstax.org The use of 2D NMR techniques, such as COSY and HMBC, can further aid in structure elucidation. The disappearance of the N-H proton signal upon addition of D₂O can confirm the presence of an amine. pressbooks.pubopenstax.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, intermediates, and products. purdue.edu The fragmentation patterns observed in the mass spectrum can provide valuable structural information. purdue.edu For amines, a characteristic fragmentation is the alpha-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. openstax.org The "nitrogen rule" in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, can be a useful diagnostic tool. pressbooks.publibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. The N-H stretch of secondary amines is typically observed in the region of 3300-3500 cm⁻¹. openstax.org The appearance of a strong carbonyl (C=O) stretch around 1630-1680 cm⁻¹ for an amide or 1690-1750 cm⁻¹ for a carbamate would indicate the formation of these derivatives.

Kinetic Studies: Measuring the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature) can provide information about the reaction order and the activation parameters (enthalpy and entropy of activation). mckgroup.org This data is essential for proposing and validating a reaction mechanism. Techniques like stopped-flow can be used to study the kinetics of fast reactions, such as those between amines and carbon dioxide. researchgate.net

By combining these computational and experimental approaches, a detailed understanding of the reactivity and mechanistic pathways of this compound can be developed.

Coordination Chemistry and Ligand Applications of 2 Aminopropyl Butyl Methylamine

Design Considerations for (2-Aminopropyl)(butyl)methylamine as a Polydentate Ligand

The design of a polydentate ligand, such as this compound, involves careful consideration of how its structural features will influence its interaction with a metal center. As a bidentate ligand, it coordinates to a metal ion through the lone pairs of electrons on its two nitrogen atoms, forming a stable five-membered chelate ring. The specific substituents on these nitrogen atoms are critical in determining the properties of the resulting metal complex.

The coordination properties of this compound are significantly influenced by its combination of a primary amine (-NH2), a tertiary amine (-N(CH3)-), and the attached butyl and propyl groups. These features dictate the steric and electronic environment around a coordinated metal ion.

Steric Effects: The bulky butyl group attached to the tertiary amine and the methyl group on the propyl backbone introduce significant steric hindrance. This steric bulk can affect the coordination number and geometry of the metal center. For instance, bulky substituents on nitrogen donor atoms in other bidentate amine ligands have been shown to prevent the formation of certain dimeric structures, which might otherwise be favored. nih.gov The steric interactions can direct the formation of specific isomers and influence the accessibility of the metal center to substrates in catalytic applications. The presence of electron-donating substituents on ligands can also impact the reactivity of the resulting complexes. acs.org

The interplay between these electronic and steric factors is crucial. The table below summarizes the key substituents and their expected influence on coordination.

Substituent GroupTypeExpected Influence on Coordination Properties
Primary Amino (-NH2)Donor GroupProvides a primary coordination site; its basicity affects M-N bond strength.
Tertiary Amino (-N(CH3)-)Donor GroupActs as a stronger electron donor than the primary amine; contributes to complex stability.
Butyl (-C4H9)Alkyl SubstituentIntroduces significant steric bulk, influencing coordination geometry and metal accessibility.
Methyl (-CH3) on backboneAlkyl SubstituentAdds to the steric profile and contributes to the ligand's three-dimensional structure.

A key feature of this compound is the presence of a stereogenic center at the second carbon of the propyl chain, leading to the existence of (R) and (S) enantiomers. biosynth.comlab-chemicals.comsigmaaldrich.com Chirality is a fundamental concept in coordination chemistry, with profound implications for the application of metal complexes, particularly in catalysis and materials science. numberanalytics.com

The use of chiral ligands is essential for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. numberanalytics.comnih.govnih.gov When a chiral ligand like this compound coordinates to a metal center, it can create a chiral environment that allows for stereoselective transformations. For example, chiral metal complexes are widely used in asymmetric hydrogenation reactions to produce specific enantiomers of a target molecule. numberanalytics.com The specific conformation of the chiral ligand can lead to privileged architectures that enhance binding affinity and selectivity for biological targets. nih.gov

The implications of using a chiral ligand like this compound are significant:

Asymmetric Catalysis: Metal complexes formed with either the (R) or (S) enantiomer can be used to catalyze reactions that yield a high excess of one enantiomer of the product. This is crucial for producing chiral drugs, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful. numberanalytics.comnih.gov

Diastereomer Formation: When a chiral ligand coordinates to a metal center that itself becomes a center of chirality, diastereomeric complexes can be formed. These diastereomers have different physical and chemical properties and can sometimes be separated.

Synthesis and Structural Elucidation of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.org The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

The coordination of this compound to a metal ion results in the formation of a coordination compound whose geometry and electronic structure can be probed by spectroscopic methods. Based on analogous systems, transition metals like Co(II), Ni(II), and Cu(II) are likely to form stable complexes. researchgate.netusm.my

Coordination Geometries: The steric bulk of the butyl and methyl groups, combined with the bite angle of the five-membered chelate ring, will favor certain coordination geometries. For a metal ion that typically prefers a four-coordinate environment, a distorted square-planar or tetrahedral geometry would be expected. aristonpubs.comresearchgate.net For metal ions that favor six-coordinate environments, such as Co(II) or Ni(II), the remaining coordination sites could be occupied by solvent molecules or other ancillary ligands, leading to a distorted octahedral geometry. researchgate.netnih.gov Theoretical studies using density functional theory (DFT) can also be employed to predict and analyze the most stable coordination geometries. nih.gov

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the amine groups to the metal center. The N-H stretching and bending vibrations of the primary amine group, and the C-N stretching vibrations of both amines, would be expected to shift upon coordination. sysrevpharm.orgaristonpubs.com The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds. sysrevpharm.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. For instance, the d-d transitions observed for Co(II) and Ni(II) complexes are characteristic of their geometry (e.g., octahedral or tetrahedral). researchgate.netusm.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or certain d6/d8 ions), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. Changes in the chemical shifts of the protons and carbons near the nitrogen atoms confirm coordination. nih.gov

The table below summarizes the typical spectroscopic data used to characterize metal-amine complexes.

Spectroscopic TechniqueInformation ObtainedTypical Observations for Amine Complexation
Infrared (IR)Confirmation of ligand coordination, identification of functional groups.Shift in ν(N-H) and ν(C-N) bands; appearance of new ν(M-N) bands. sysrevpharm.org
UV-Visible (UV-Vis)Electronic transitions (d-d, charge transfer), coordination geometry.Bands corresponding to specific geometries (e.g., three bands for octahedral Ni(II)). researchgate.net
NMR (¹H, ¹³C)Ligand structure in solution for diamagnetic complexes.Chemical shift changes for nuclei near the coordination sites. nih.gov
Mass SpectrometryMolecular weight of the complex, fragmentation patterns.Detection of the molecular ion peak corresponding to the complex. nih.gov

For a complex of this compound, X-ray crystallography would reveal:

Precise M-N bond lengths for both the primary and tertiary amine donors, confirming any differences in their bonding.

The exact coordination geometry (e.g., distorted square planar, tetrahedral, or octahedral).

The conformation of the five-membered chelate ring .

The absolute configuration of the chiral center if a single enantiomer of the ligand was used.

Intermolecular interactions , such as hydrogen bonding involving the primary amine group, which can influence the crystal packing.

While no crystal structures for complexes of this compound are currently reported, analysis of similar bidentate amine complexes shows that the palladium(II) center in such compounds often exhibits a square-planar geometry. nih.gov The steric effects of alkyl substituents are known to be a directing factor for the final structure and nuclearity of coordination compounds. mdpi.com

Applications in Materials Science and Polymer Chemistry

Utilization of (2-Aminopropyl)(butyl)methylamine in Polymer Synthesis and Modification

The presence of two reactive amine sites on the this compound molecule allows it to be integrated into polymeric structures through various mechanisms, serving as a crosslinking agent or as a monomeric unit.

In polyurethane chemistry, crosslinking is a critical process that transforms linear or branched thermoplastic polymers into a thermoset network, enhancing mechanical properties, thermal stability, and chemical resistance. Diamines are effective crosslinking agents in polyurethane systems, particularly in formulations based on isocyanates. The primary amine group of this compound can react with two isocyanate (–NCO) groups, while the tertiary amine can act as a catalyst for the urethane (B1682113) reaction.

The crosslinking reaction introduces a covalent bond that links different polymer chains together. While specific research on this compound is limited, analogous diamines are known to be effective in this role. The general mechanism involves the reaction of the primary amine with isocyanate prepolymers. This process is a key strategy for increasing the tensile strength, water resistance, and adhesive properties of waterborne polyurethane (WBPU) systems. researchgate.net The introduction of such crosslinks can significantly improve the performance of polyurethane-based materials like adhesives, coatings, and foams. researchgate.net

This compound can also be used as a co-monomer in various polymerization reactions to introduce amino functionalities into the polymer backbone. For instance, in the synthesis of polyamides, the primary amine group can react with dicarboxylic acids or their derivatives to form amide linkages, incorporating the butyl-methylamino side group into the polymer chain.

This incorporation of amino groups can significantly alter the properties of the resulting polymer, imparting characteristics such as improved adhesion, dyeability, and the ability to undergo further post-polymerization modifications.

Development of Functional Polymers and Advanced Materials via this compound Incorporation

The integration of this compound into polymer structures opens the door to the creation of advanced materials with specific functionalities, such as amino-substituted polysiloxanes and supramolecular networks.

Polysiloxanes, commonly known as silicones, can be functionalized with amino groups to create materials with a wide range of applications, from personal care products to industrial coatings. vot.pl The synthesis of amino-substituted polysiloxanes can be achieved through several methods, including the base-catalyzed ring-opening polymerization of cyclic siloxane oligomers with a diamine like this compound. google.com This process allows for control over the molecular weight of the resulting polymer while preserving the amine functionality. google.com Another method involves the hydrolytic polycondensation of tetraethylorthosilicate (TEOS) with an appropriate amine silane (B1218182) coupling agent. researchgate.net

The general structure of such a polymer would feature the this compound unit linked to the polysiloxane backbone.

Once incorporated, the amino groups can undergo further derivatization reactions. For example, the primary amine can be reacted with various electrophiles to attach other functional moieties, leading to a wide array of tailored materials. Pre-column derivatization techniques used in analytical chemistry, such as reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or ortho-phthalaldehyde (OPA), highlight the reactivity of these amino groups and suggest potential pathways for modification. researchgate.net

Table 1: Potential Derivatization Reactions of Amino-Substituted Polysiloxanes

ReactantFunctional Group IntroducedPotential Application
Acyl HalidesAmideModified surface energy, compatibilizers
Alkyl HalidesSecondary/Tertiary AmineAltered basicity, catalytic sites
Epoxidesβ-Hydroxy AmineIncreased hydrophilicity, reactive sites
IsocyanatesUreaHydrogen bonding sites, crosslinking

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined, functional structures. The primary and tertiary amine groups in this compound can participate in hydrogen bonding, acting as hydrogen bond donors and acceptors, respectively. When incorporated into a polymer, these groups can facilitate the formation of supramolecular polymer networks. These networks are dynamic and can exhibit interesting properties like self-healing and stimuli-responsiveness.

Furthermore, the amine groups can be protonated by acids to form ammonium (B1175870) ions. These charged sites can then form ion pairs with anionic species, leading to the creation of ionomers or ion-containing polymers. These ionic interactions can act as physical crosslinks, significantly influencing the mechanical and thermal properties of the material.

Interactions of this compound with Surfaces and its Role in Coatings Technology

Amino-functionalized compounds, particularly aminosiloxanes, are widely used in coatings technology to promote adhesion and modify surface properties. The amino groups of this compound, when part of a polymer or used as an adhesion promoter, can interact with various surfaces, such as glass, metal oxides, and pigments, through hydrogen bonding or by forming covalent bonds with surface hydroxyl groups.

Advanced Analytical Characterization in Research

Advanced Spectroscopic Characterization for Structural and Conformational Analysis of (2-Aminopropyl)(butyl)methylamine

Spectroscopy is indispensable for the detailed structural elucidation of this compound, providing insights into its atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and proton environments within the molecule.

Although specific experimental spectra for this compound are not widely available in published literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds such as 1,2-diaminopropane (B80664), N,N'-dimethyl-1,2-ethanediamine, and N-methylbutylamine. chemicalbook.comnih.govnist.gov

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the protons on the butyl group, the methyl group, and the aminopropyl moiety. The integration of these signals would correspond to the number of protons in each group.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH(NH₂)-~2.8 - 3.0Multiplet
-CH₂-N(CH₃)-~2.4 - 2.6Multiplet
-N-CH₃~2.2 - 2.3Singlet
-N-CH₂-(CH₂)₂CH₃~2.3 - 2.5Triplet
-N-CH₂-CH₂-CH₂CH₃~1.4 - 1.6Multiplet
-N-(CH₂)₂-CH₂-CH₃~1.3 - 1.5Multiplet
-CH(NH₂)-CH₃~1.0 - 1.2Doublet
-N-(CH₂)₃-CH₃~0.8 - 1.0Triplet

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Predicted ¹³C NMR Data: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a unique signal for each carbon atom in a different chemical environment.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-C H(NH₂)-~45 - 50
-C H₂-N(CH₃)-~55 - 60
-N-C H₃~35 - 40
-N-C H₂-(CH₂)₂CH₃~50 - 55
-N-CH₂-C H₂-CH₂CH₃~30 - 35
-N-(CH₂)₂-C H₂-CH₃~20 - 25
-CH(NH₂)-C H₃~15 - 20
-N-(CH₂)₃-C H₃~10 - 15

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-N bonds. The absence of certain peaks, such as a carbonyl (C=O) stretch, would confirm the purity of the amine. Based on spectra of related amines like 1,3-propanediamine and 2,2-dimethyl-1,3-propanediamine, the following peaks can be anticipated. chemicalbook.comchemicalbook.com

Interactive Table: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretching3300 - 3500 (two bands)
Primary Amine (N-H)Bending (Scissoring)1590 - 1650
Aliphatic C-HStretching2850 - 2960
C-NStretching1000 - 1250

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 144.26 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 144. Aliphatic amines are known to undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). pearson.com This would lead to the formation of stable iminium ions. The fragmentation of N-butyl-N-methyl-1-butanamine and other simple amines provides a basis for predicting these fragments. nist.govnist.gov

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed StructurePredicted m/z
[M]⁺[C₈H₂₀N₂]⁺144
[M-CH₃]⁺Cleavage of the methyl group from the secondary amine129
[M-C₃H₇]⁺Cleavage of the propyl group from the butyl chain101
[CH₃CH=NH₂]⁺α-cleavage at the primary amine44
[CH₂=N(CH₃)C₄H₉]⁺α-cleavage adjacent to the secondary amine114

There is no specific literature detailing spectroscopic studies of tautomerism for this compound. Tautomerism in simple aliphatic amines is not common. However, the presence of two amine groups could, in theory, lead to proton transfer under certain conditions, though this is highly unlikely to be a stable or easily observable phenomenon.

Spectroscopic techniques, particularly NMR, would be critical in differentiating this compound from its structural isomers. For instance, an isomer where the butyl group is attached to the primary amine would show a significantly different NMR spectrum, with different chemical shifts and coupling patterns for the protons and carbons adjacent to the nitrogen atoms.

Chromatographic Methodologies for the Analysis of this compound and its Reaction Products

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for purity assessment and reaction monitoring.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. Due to the basic nature of amines, they can interact strongly with the stationary phase, leading to peak tailing. Therefore, specialized columns, such as those with a basic deactivation, or the use of a nitrogen-phosphorus detector (NPD) which is highly sensitive to nitrogen-containing compounds, would be advantageous. For complex matrices, GC coupled with mass spectrometry (GC-MS) allows for both separation and identification of components. researchgate.net

High-Performance Liquid Chromatography (HPLC): Aliphatic amines like this compound lack a strong chromophore, making them difficult to detect using standard UV detectors. A common strategy is pre-column or post-column derivatization with a UV-active or fluorescent tag. sigmaaldrich.comthermofisher.com Reagents such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride are frequently used for this purpose. The resulting derivatives can then be separated using reversed-phase HPLC. sigmaaldrich.com Ion-exchange chromatography or ion-pair chromatography can also be employed for the analysis of underivatized amines. sielc.comnih.gov

Interactive Table: Comparison of GC and HPLC for this compound Analysis

TechniquePrincipleDerivatizationDetectionApplication
GC Separation based on volatility and interaction with stationary phase.Not typically required.Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS).Purity testing, analysis of volatile reaction products.
HPLC Separation based on partitioning between a mobile and stationary phase.Often required for UV or fluorescence detection (e.g., with OPA, dansyl chloride). sigmaaldrich.comthermofisher.comUV-Vis, Fluorescence, Evaporative Light Scattering Detector (ELSD), MS.Purity assessment, reaction monitoring, quantification in various matrices.

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. nih.govchromatographyonline.comchromatographyonline.com This technique offers high separation efficiency and requires minimal sample volume, making it a powerful tool for amine analysis.

For the analysis of this compound, its basic nature means it will be protonated and positively charged in an acidic buffer, allowing it to migrate towards the cathode. Since this compound is a chiral compound, enantiomeric separation can be achieved by adding a chiral selector to the buffer. Common chiral selectors for amines in CE include cyclodextrins and chiral crown ethers. nih.govresearchgate.net This is particularly important for monitoring stereospecific reactions or for quality control of the enantiomerically pure compound.

Computational and Chemometric Approaches in the Analytical Research of this compound

In the analytical investigation of this compound, computational and chemometric methods are indispensable for elucidating its molecular structure, predicting its physicochemical properties, and understanding its behavior in complex systems. These approaches complement experimental data, offering deeper insights into the compound's characteristics at a molecular level.

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provides a powerful lens to examine the conformational landscape of this compound. rsc.orgrsc.org Conformational analysis is crucial as the spatial arrangement of the butyl and aminopropyl groups significantly influences the molecule's reactivity and interactions with its environment. DFT calculations can be employed to determine the stable conformers of the molecule and their relative energies. rsc.orgresearchgate.net For instance, different rotational isomers (rotamers) around the C-N and C-C bonds can be modeled to identify the most energetically favorable structures.

Molecular dynamics simulations further allow for the study of the dynamic behavior of this compound in solution, providing a more realistic representation of its structure and interactions with solvent molecules. rsc.org This is particularly important for understanding its behavior in biological or environmental matrices.

Quantitative Structure-Activity Relationship (QSAR) studies represent a key chemometric approach in the analysis of compounds like this compound. nih.govacs.org QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific physicochemical property. acs.org For a series of related aliphatic amines, QSAR can be used to predict properties such as toxicity, boiling point, or receptor binding affinity based on calculated molecular descriptors. nih.govacs.org

The development of a QSAR model for this compound and its analogues would typically involve the following steps:

Data Set Compilation: Gathering a set of structurally related amine compounds with experimentally determined activity or property data.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). acs.orgacs.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. acs.orgmdpi.comnih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

Chemometric methods are also vital in the analysis of instrumental data obtained from techniques like spectroscopy. When analyzing complex mixtures containing this compound, methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to deconvolve complex spectra and quantify the concentration of the target analyte, even in the presence of interfering substances. nih.gov For example, in the analysis of Raman or infrared spectra of a sample, chemometrics can help in identifying the unique spectral signature of this compound. rsc.orgrsc.org

The following interactive data tables illustrate the types of data that would be generated and utilized in the computational and chemometric analysis of this compound.

Table 1: Hypothetical Calculated Molecular Descriptors for QSAR Analysis of this compound and Related Amines

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Number of H-Bond Donors
This compound144.271.829.262
N-Butylamine73.140.926.021
N-Methyl-1-butanamine87.161.312.031
Di-n-butylamine129.262.312.031
(2-Aminopropyl)amine88.15-0.152.042

Note: The data in this table is illustrative and based on general properties of similar compounds. Actual calculated values may vary.

Table 2: Example of a Simplified QSAR Model Equation

Predicted PropertyEquation
Log(1/C)0.5 * LogP - 0.02 * Polar Surface Area + 0.1 * (Number of H-Bond Donors) + 1.2

Note: This equation is a simplified, hypothetical representation of a QSAR model for illustrative purposes.

Future Perspectives and Emerging Research Directions

Unexplored Synthetic Avenues for (2-Aminopropyl)(butyl)methylamine and its Analogues

Currently, there are no dedicated studies on novel synthetic routes for this compound. General methods for synthesizing unsymmetrical diamines, such as the reductive amination of amino acids or the alkylation of primary amines, could theoretically be adapted. For instance, a potential route could involve the N-alkylation of 1,2-diaminopropane (B80664) with a butyl halide, followed by methylation. However, controlling selectivity to obtain the desired product without significant side-product formation would be a key challenge. The synthesis of chiral versions of this compound would likely start from chiral 1,2-diaminopropane, which can be obtained through the ammonolysis of 1,2-dichloropropane (B32752) followed by chiral resolution. wikipedia.org Advanced catalytic methods, such as rhodium-catalyzed C-H amination, have been developed for synthesizing 1,2-diamines and could potentially be explored for this specific molecule. nih.gov

Rational Design of this compound-Derived Ligands for Advanced Catalytic Systems

The rational design of ligands is a cornerstone of modern catalysis. nih.govescholarship.org Chiral diamines are particularly valued as ligands in asymmetric catalysis, where they can form stable complexes with transition metals like rhodium, nickel, and copper. nih.govacs.org The structure of this compound, featuring a primary and a tertiary amine, suggests its potential as a bidentate ligand. The chiral center adjacent to the primary amine could induce enantioselectivity in catalytic reactions.

Future research could focus on designing catalytic systems where this diamine is a ligand. For example, nickel complexes bearing chiral diamine ligands have proven effective in asymmetric cross-coupling reactions. nih.govbohrium.com The specific steric and electronic properties conferred by the butyl and methyl groups on the tertiary amine would influence the stability and activity of the resulting metal complex. Computational methods, such as Density Functional Theory (DFT), would be invaluable in predicting the geometry and electronic structure of such complexes, thereby guiding the rational design process. researchgate.netrevistabionatura.comnih.gov

Innovative Materials Development Leveraging this compound Functionality

Diamine-containing molecules are fundamental building blocks for various functional materials, including polyamides and polyimides. nih.govmdpi.com The presence of two amine groups in this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions. Introducing this specific diamine, with its branched, chiral structure, could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, and mechanical flexibility. mdpi.com

The development of functional polymers for biomedical applications, such as drug delivery and tissue engineering, is a rapidly advancing field. nih.govacs.org The biocompatibility and functionality of polymers can be tailored by the choice of monomers. The potential exists to incorporate this compound into novel biocompatible or biodegradable polymers, although no such research has been reported to date.

Synergistic Computational and Experimental Strategies for Mechanistic Insights into this compound Chemistry

The synergy between computational and experimental chemistry is a powerful tool for understanding reaction mechanisms and designing new chemical entities. revistabionatura.com DFT studies are routinely used to investigate the structures, bonding, and reactivity of molecules and metal complexes. nih.govnih.gov For a compound like this compound, computational studies could predict its conformational preferences, proton affinities, and coordination behavior with various metal ions.

Experimentally, techniques such as NMR spectroscopy, X-ray crystallography, and various chromatographic methods would be essential to characterize the compound and its derivatives. Kinetic studies of reactions involving this diamine could elucidate reaction mechanisms. acs.org A combined computational and experimental approach would be critical for understanding how this ligand influences the stereoselectivity of catalytic reactions, for example, by modeling the transition states of the catalytic cycle.

Role of this compound in Sustainable Chemical Synthesis and Applications

Green chemistry principles encourage the use of efficient catalysts, renewable resources, and environmentally benign solvents. acs.orgresearchgate.net Diamines are relevant in this context, both as components of catalysts that enable efficient transformations and as building blocks for bio-based polymers. nih.govnih.gov

The potential role of this compound in sustainable chemistry is currently unexplored. Future research could investigate its use as a ligand in catalytic systems that operate in greener solvents like water or supercritical CO2. acs.org Furthermore, if efficient, low-waste synthetic routes to this diamine can be developed, particularly from bio-based precursors, it could become a valuable component in the synthesis of more sustainable materials. The development of biocatalytic routes to produce diamines is an emerging area of research that could offer a sustainable pathway to this and related compounds. nih.gov

Q & A

Q. Critical Parameters :

  • Reaction Temperature : Controlled heating (40–60°C) minimizes side reactions like over-alkylation.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. Methodological Approach :

  • In Vitro Binding Assays : Radioligand competition assays using HEK-293 cells expressing human 5-HT receptors.
  • Key Findings :
    • Butyl analogs show 2–3 fold lower Kᵢ values for 5-HT₂A compared to propyl derivatives .
    • Propyl variants exhibit higher off-target activity at adrenergic receptors .

What analytical techniques are recommended for characterizing the compound's stability under physiological conditions?

Q. Methodological Focus

  • HPLC-MS/MS : Quantifies degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Use C18 columns with mobile phases containing 0.1% formic acid and acetonitrile gradients .
  • NMR Spectroscopy : Monitors structural integrity under oxidative stress (e.g., H₂O₂ exposure). Key signals: δ 1.25–1.45 ppm (butyl CH₂), δ 2.65–2.80 ppm (methylamine protons) .

Q. Stability Data :

ConditionHalf-Life (h)Major Degradation Pathway
pH 7.4, 37°C12.3 ± 1.2N-Demethylation
pH 1.2, 37°C4.8 ± 0.7Hydrolysis of butyl chain

How do structural modifications (e.g., branching vs. linear alkyl chains) impact pharmacokinetic properties?

Advanced Research Question

  • Branching (e.g., 2-Methylpropyl) : Increases metabolic resistance via steric shielding of amine groups, prolonging half-life (t₁/₂ = 8.2 h vs. 5.1 h for linear chains) .
  • Linear Chains : Faster renal clearance (CL = 22 mL/min/kg) but higher CYP450-mediated oxidation .

Q. Experimental Design :

  • In Vivo Studies : Administer isomers to Sprague-Dawley rats (IV, 5 mg/kg). Monitor plasma levels via LC-MS/MS.
  • Key Metrics : AUC, Cmax, and volume of distribution (Vd) .

What are common contradictions in reported biological activity data, and how can they be resolved?

Data Contradiction Analysis
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK-293) or ligand concentrations .
  • Purity Issues : Impurities >5% can artificially inflate/reduce activity metrics .

Q. Resolution Strategies :

  • Standardized Protocols : Use WHO-recommended receptor binding assay conditions .
  • Orthogonal Validation : Confirm IC₅₀ values using both radioligand and fluorescence polarization assays .

Q. Case Study :

  • Reported 5-HT₂A Kᵢ : Ranges from 12 nM to 45 nM. Harmonizing buffer systems (Tris-HCl vs. HEPES) reduced variability to ±8% .

What computational modeling approaches predict the compound's interaction with monoamine transporters?

Advanced Research Question

  • Docking Simulations : Use Schrödinger Suite to model binding poses in human SERT (PDB: 5I71). Key interactions:
    • Salt bridge between protonated amine and Asp98 .
    • Van der Waals contacts with butyl chain and Phe341 .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Validation : Compare predicted ΔG values with experimental Kᵢ data (R² = 0.89) .

How does the compound's logP correlate with its in vitro blood-brain barrier permeability?

Q. Methodological Focus

  • logP Measurement : Shake-flask method (octanol/water partition) yields logP = 2.1 ± 0.3 .

  • BBB Permeability Assay : Parallel artificial membrane permeability assay (PAMPA-BBB). Results:

    logP RangePₑ (×10⁻⁶ cm/s)BBB Penetration Prediction
    1.8–2.312.4 ± 1.5High
    <1.53.2 ± 0.9Low

Implications : Optimal logP (1.8–2.3) balances solubility and membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.